1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene
Description
1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene is a halogenated nitroaromatic compound featuring a benzene ring substituted with three distinct functional groups:
- Chlorine at position 1 (para to nitro).
- 1,1-Difluoroethyl (-CF2CH3) at position 2.
- Nitro (-NO2) at position 4.
The molecular formula is C8H6ClF2NO2, with a calculated molecular weight of 221.5 g/mol. The 1,1-difluoroethyl group introduces steric bulk and lipophilicity, distinguishing it from simpler chloro-nitrobenzene derivatives. This compound is cataloged as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H6ClF2NO2 |
|---|---|
Molecular Weight |
221.59 g/mol |
IUPAC Name |
1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H6ClF2NO2/c1-8(10,11)6-4-5(12(13)14)2-3-7(6)9/h2-4H,1H3 |
InChI Key |
BTTDCNQNVWHTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-2-(1,1-difluoroethyl)benzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the chloro group.
Industrial Production Methods: Industrial production of 1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also incorporates purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Chloride Substituent Reactivity
The chloro group at position 1 may undergo nucleophilic aromatic substitution (NAS), particularly under activating conditions. In related compounds like 1,2-dichloro-4-nitrobenzene, the chlorides exhibit reactivity toward nucleophiles (e.g., fluoride ions) . For 1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene:
-
Fluoride substitution : Reaction with KF could replace Cl with F, forming a fluorinated derivative (e.g., 2-fluoro-1-(1,1-difluoroethyl)-4-nitrobenzene).
-
Amination : Reaction with ammonia may yield aniline derivatives, as observed in dichloronitrobenzenes .
| Reaction Type | Reactant/Reagent | Product | Conditions |
|---|---|---|---|
| Nucleophilic substitution | KF | 2-fluoro-1-(1,1-difluoroethyl)-4-nitrobenzene | Heated DMF or DMSO |
| Amination | NH₃ | 2-chloro-4-nitroaniline derivative | High temperature |
Nitro Group Transformations
The nitro group (position 4) is a key site for reactivity:
-
Reduction : Conversion to an amine via catalytic hydrogenation or chemical reduction (e.g., Fe/HCl). This is a common pathway in nitrobenzenes .
-
Metabolic Pathways : In biological systems, nitro groups may undergo reductive metabolism to form amines (e.g., 4-chloroaniline) .
| Reaction Type | Product | Mechanism |
|---|---|---|
| Reduction | 4-amino-2-(1,1-difluoroethyl)-chlorobenzene | Catalytic hydrogenation |
| Metabolism | 4-chloroaniline derivatives | Cytochrome P-450-mediated reduction |
Difluoroethyl Group Reactivity
The 1,1-difluoroethyl group (position 2) is electron-withdrawing and may participate in:
-
Elimination : Potential β-hydride elimination under basic conditions, forming alkenes.
-
Hydrolysis : Stability under acidic/basic conditions depends on the substituent’s position and electronic environment.
| Reaction Type | Product | Conditions |
|---|---|---|
| Elimination | 2-(difluoroethylene)-4-nitrophenyl chloride | Strong base (e.g., KOtBu) |
| Hydrolysis | Unstable (likely decomposition) | Acidic/basic conditions |
Environmental Fate and Degradation
In analogy to 1-chloro-4-nitrobenzene , this compound may undergo:
-
Hydroxylation : Ring hydroxylation at meta positions (relative to nitro groups).
-
Conjugation : Glutathione conjugation, forming S-substituted metabolites.
-
Biodegradation : Potential microbial metabolism, though limited due to electron-withdrawing substituents.
Physical and Chemical Stability
-
Thermal Stability : Likely stable under standard conditions but may decompose at high temperatures.
-
Solubility : Low water solubility (similar to 1-chloro-4-nitrobenzene, ~243 mg/L at 20°C ).
-
Partitioning : High log Kow (octanol-water partition coefficient) suggests lipophilicity and potential for bioaccumulation .
Scientific Research Applications
1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in electron transfer reactions, while the chloro and difluoroethyl groups can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural and physicochemical properties of 1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene with analogous compounds:
Notes: <sup>a</sup>XLogP3: Estimated partition coefficient (lipophilicity). <sup>b</sup>Value from structurally similar 1-Chloro-4-(difluoromethyl)-2-fluorobenzene .
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The nitro group (-NO2) strongly deactivates the benzene ring, making electrophilic substitution reactions challenging. Chlorine and fluorine substituents exert inductive electron withdrawal but may donate electrons via resonance in certain positions .
- Steric Hindrance : The 1,1-difluoroethyl group in the target compound introduces greater steric bulk compared to smaller substituents (e.g., -CF2H or halogens). This affects reactivity in nucleophilic aromatic substitution or coupling reactions .
Physicochemical Properties
- Lipophilicity : The 1,1-difluoroethyl group increases hydrophobicity (estimated XLogP3 ~3.5) compared to derivatives with fewer carbon atoms (e.g., XLogP3 = 3.3 for -CF2H in ).
- Solubility : Liquid derivatives like 1-Chloro-4-(difluoromethyl)-2-nitrobenzene () exhibit better organic solvent compatibility than solid analogs (e.g., 1-Chloro-2-nitrobenzene, melting point 116–118°C ).
Biological Activity
1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene is a compound of interest due to its potential biological activities and implications for human health and environmental safety. This article provides a detailed examination of its biological activity, including toxicity, mutagenicity, and metabolic pathways, supported by data tables and research findings.
- Chemical Formula : CHClFNO
- CAS Number : 73012545
- Molecular Weight : 208.6 g/mol
Acute Toxicity
The acute toxicity of 1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene has been evaluated in various animal models. The median lethal dose (LD50) in male and female Sprague-Dawley rats was found to be approximately 560 mg/kg body weight (bw) . Signs of intoxication included reduced appetite, lethargy, and respiratory distress, with most deaths occurring within two days post-exposure.
| Study | Species | LD50 (mg/kg bw) | Observations |
|---|---|---|---|
| Younger Labs (1991) | Sprague-Dawley Rats | 560 | Reduced activity, ocular discharge |
| Hoechst (1975) | Wistar Rats | 144 | Tremors, imbalance |
Chronic Toxicity
Chronic exposure studies indicated that the compound could lead to significant histopathological changes in the liver and kidneys. In subacute feeding studies with mice, the no-observed-adverse-effect level (NOAEL) was determined to be 50 ppm . Histopathological examinations revealed increased organ weights and signs of liver damage at higher concentrations.
Mutagenicity and Genotoxicity
1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene exhibited weak mutagenic activity in bacterial test systems but was not mutagenic in mammalian cell systems . In vitro studies indicated clastogenic effects, such as increased rates of sister chromatid exchanges. However, the biological relevance of these findings remains unclear.
| Test System | Result |
|---|---|
| Bacterial Tests | Weakly Mutagenic |
| Mammalian Cells | Not Mutagenic |
| Drosophila melanogaster | Not Mutagenic |
Metabolism
The metabolism of 1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene involves reduction reactions leading to various metabolites. Studies indicate that the compound is absorbed through multiple routes: dermal, gastrointestinal, and respiratory . After oral administration in rats, approximately 80% was absorbed, with significant urinary excretion observed.
Case Study: Occupational Exposure
In a case involving accidental poisoning of workers exposed to 1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene primarily through inhalation, several urinary metabolites were detected while the parent compound was not found. The major metabolite identified was N-acetyl-S-(4-nitrophenyl)-L-cysteine . This case highlights the importance of monitoring metabolites in assessing exposure risks.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene?
- Methodology : The compound is typically synthesized via sequential functionalization of a benzene ring. A plausible route involves:
Nitration : Introduce the nitro group at the para position of a chlorobenzene derivative.
Electrophilic substitution : Attach the 1,1-difluoroethyl group at the ortho position using fluorinated alkyl halides or Grignard reagents under controlled conditions .
- Key considerations : Steric hindrance from the nitro group may require elevated temperatures or catalysts like Lewis acids (e.g., AlCl₃). Purity is confirmed via GC-MS or HPLC.
Q. How is 1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene characterized experimentally?
- Analytical techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and CF₂CH₃ group signals (δ 1.5–2.0 ppm for CH₃; δ 110–120 ppm for CF₂ in ¹³C).
- ¹⁹F NMR : Distinct signals for the difluoroethyl group (δ -80 to -100 ppm) .
- Mass spectrometry (MS) : Molecular ion peak at m/z 235.5 (C₈H₅ClF₂NO₂) with fragmentation patterns confirming substituent positions.
- UV-Vis : Absorption bands near 270–300 nm due to nitroaromatic conjugation .
Q. What are the key physicochemical properties of this compound?
- Physical state : Pale yellow crystalline solid (inferred from analogous nitrobenzene derivatives) .
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.
- Stability : Hygroscopic; store under inert atmosphere at -20°C to prevent hydrolysis of the C-Cl bond.
Q. What safety precautions are required when handling this compound?
- Hazards : Potential skin/eye irritant (NFPA Health: 3) and oxidizer (NFPA Reactivity: 4) due to nitro and chloro groups .
- Protocols : Use fume hoods, nitrile gloves, and explosion-proof equipment. Neutralize waste with reducing agents (e.g., NaHSO₃) before disposal.
Advanced Research Questions
Q. How does the 1,1-difluoroethyl group influence electrophilic aromatic substitution (EAS) reactivity?
- Electronic effects : The CF₂CH₃ group is electron-withdrawing via inductive effects, deactivating the ring and directing incoming electrophiles to meta positions relative to itself.
- Steric effects : The bulky difluoroethyl group hinders substitution at adjacent positions, favoring regioselectivity in multi-step syntheses .
- Experimental validation : Competitive EAS reactions with nitration or sulfonation agents, monitored by LC-MS.
Q. Can this compound serve as a precursor for bioactive molecule synthesis?
- Applications : The nitro group facilitates reduction to amines (e.g., using H₂/Pd-C), enabling access to anilines for drug intermediates. The difluoroethyl moiety enhances metabolic stability in medicinal chemistry .
- Case study : Analogous compounds like N-(3-chlorophenethyl)-4-nitrobenzamide demonstrate utility in hybrid molecule synthesis .
Q. What computational methods predict the compound’s reactivity and stability?
- Quantum chemistry : DFT calculations (e.g., B3LYP/6-311+G**) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) for reaction sites.
- QSPR models : Correlate substituent effects with properties like logP (lipophilicity) or thermal decomposition thresholds .
Q. How can researchers resolve contradictions in reported spectral data?
- Case example : Discrepancies in ¹⁹F NMR chemical shifts may arise from solvent polarity or concentration.
- Resolution : Reproduce experiments under standardized conditions (e.g., CDCl₃ at 25°C) and cross-validate with high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
